

ZLMT-12 discovery and synthesis pathway

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Compound of Interest					
Compound Name:	ZLMT-12				
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An In-Depth Technical Guide to the Discovery and Synthesis Pathway of **ZLMT-12**, a Potent Dual CDK2/9 Inhibitor

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of **ZLMT-12**, a novel tacrine derivative identified as a potent dual inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 9 (CDK9). This document is intended for researchers, scientists, and drug development professionals.

Discovery of ZLMT-12

ZLMT-12 was discovered through a structure-guided drug design approach aimed at developing potent and selective CDK inhibitors.[1] It is a derivative of tacrine, a compound previously investigated for other therapeutic applications.[2] The core structure of **ZLMT-12** belongs to the class of N4-(substituted thiazol-2-yl)-N2-(4-substituted phenyl)pyrimidine-2,4-diamines.[3] Intensive structural modifications of the tacrine scaffold led to the identification of **ZLMT-12** (also referred to as compound 35 in some literature) as a highly potent anti-proliferative agent.[1][4]

The primary mechanism of action of **ZLMT-12** is the dual inhibition of CDK2 and CDK9, two key kinases involved in cell cycle regulation and transcriptional control.[4][5] Dysregulation of these kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention. **ZLMT-12** has demonstrated potent anti-proliferative activity against various cancer cell lines, notably the HCT116 human colorectal carcinoma cell line.[3] Furthermore, it has been shown to induce cell cycle arrest and apoptosis in cancer cells. In vivo studies using HCT116 xenograft models have confirmed its anti-tumor efficacy at well-tolerated doses.



Quantitative Data Summary

The following tables summarize the key quantitative data reported for **ZLMT-12**.

Table 1: In Vitro Inhibitory Activity of **ZLMT-12**

Target	IC50 (μM)	Cell Line	GI50 (μM)
CDK2	0.011[3][4]	HCT116	0.006[3]
CDK9	0.002[3][4]		
Acetylcholinesterase (AChE)	19.023[3][4]		
Butyrylcholinesterase (BuChE)	2.768[3][4]	_	

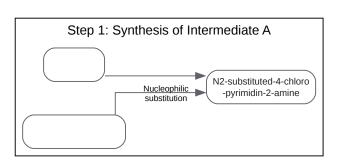
Table 2: In Vivo Efficacy and Toxicity of **ZLMT-12**

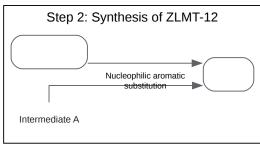
Animal Model	Dosage	Effect	LD50 (mg/kg)
HCT116 Xenograft	10 mg/kg	Tumor growth inhibition without hepatotoxicity	104.417

Synthesis Pathway of ZLMT-12

The synthesis of **ZLMT-12** follows a multi-step process characteristic of its chemical class, N4-(substituted thiazol-2-yl)-N2-(4-substituted phenyl)pyrimidine-2,4-diamines. The general synthesis scheme is depicted below. The specific synthesis of **ZLMT-12** would involve the use of appropriately substituted starting materials in this pathway.







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Caption: General synthesis pathway for **ZLMT-12** and its analogs.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of **ZLMT-12**.

CDK2/CDK9 Inhibition Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the in vitro inhibitory activity of **ZLMT-12** against CDK2 and CDK9.

Materials:

- Purified recombinant CDK2/Cyclin E1 and CDK9/Cyclin T1 enzymes
- ATP
- Substrate peptide (e.g., a generic serine/threonine kinase substrate)
- TR-FRET detection reagents (e.g., LanthaScreen™ Eu-anti-phospho-substrate antibody and Alexa Fluor™ 647-labeled peptide)

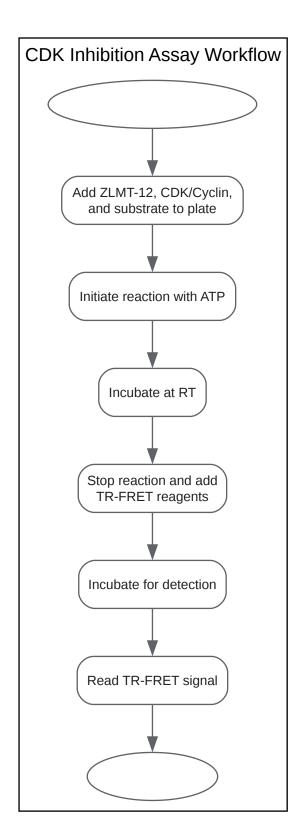


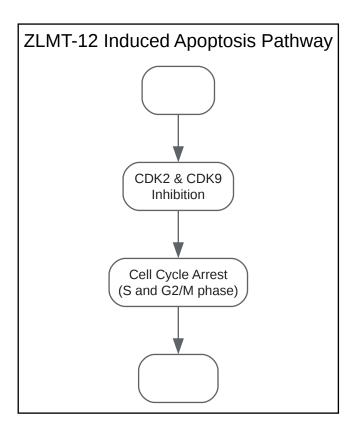
- Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
- 384-well low-volume microplates
- Plate reader capable of TR-FRET measurements

Procedure:

- Prepare serial dilutions of **ZLMT-12** in DMSO and then dilute in assay buffer.
- In a 384-well plate, add the diluted **ZLMT-12** or DMSO (vehicle control).
- Add the CDK/Cyclin complex and the substrate peptide to the wells.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Stop the reaction by adding the TR-FRET detection reagents.
- Incubate for another 60 minutes at room temperature to allow for antibody binding.
- Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm and 615 nm).
- Calculate the TR-FRET ratio and plot the results against the inhibitor concentration to determine the IC50 value.







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